BenchChemオンラインストアへようこそ!

N-(4-isopropylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide

Lipophilicity Physicochemical Property Drug Likeness

This non-halogenated pyrazole-4-carboxamide (CAS 1013765-47-3) offers a differentiated scaffold for CNS-targeted screening (TPSA 56.2Ų, XLogP3 4.2) and agrochemical SDHI lead optimization. Unlike halogenated analogs, its 4-isopropylphenyl tail reduces reactive metabolite risk while maintaining target engagement. With 8 rotatable bonds, it excels in induced-fit binding studies for kinases and GPCRs. Secure this research tool for reproducible SAR campaigns—substituting with close analogs risks divergent biological outcomes.

Molecular Formula C19H27N3O2
Molecular Weight 329.444
CAS No. 1013765-47-3
Cat. No. B2665109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-isopropylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide
CAS1013765-47-3
Molecular FormulaC19H27N3O2
Molecular Weight329.444
Structural Identifiers
SMILESCCCN1C=C(C(=N1)OCCC)C(=O)NC2=CC=C(C=C2)C(C)C
InChIInChI=1S/C19H27N3O2/c1-5-11-22-13-17(19(21-22)24-12-6-2)18(23)20-16-9-7-15(8-10-16)14(3)4/h7-10,13-14H,5-6,11-12H2,1-4H3,(H,20,23)
InChIKeyDBYJELWUJYDBLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-isopropylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide (CAS 1013765-47-3): A Differentiated Pyrazole-4-Carboxamide Scaffold for Medicinal Chemistry and Agrochemical Research Sourcing


N-(4-isopropylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide (CAS 1013765-47-3) is a synthetic small molecule belonging to the pharmacologically and agrochemically significant class of pyrazole-4-carboxamides [1]. Its architecture couples a 1-propyl-3-propoxypyrazole core with a 4-isopropylphenyl carboxamide tail, producing a balanced lipophilicity profile (XLogP3 = 4.2) and moderate polar surface area (TPSA = 56.2 Ų) that distinguishes it from halogenated, smaller-alkyl, or hydrogen-bond-donor-enriched analogs within the same series [1]. This compound is primarily positioned as a research tool and screening candidate for target classes where pyrazole-4-carboxamides have demonstrated validated activity, including succinate dehydrogenase (SDH) enzymes and kinase/receptor modulation [2].

Why Generic Substitution Fails for N-(4-isopropylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide: The Critical Role of the 4-Isopropylphenyl Carboxamide Moiety


Within the pyrazole-4-carboxamide family, minute alterations to the N-aryl substituent profoundly impact biological target engagement, selectivity, and physicochemical properties. In a series of closely related 3-propoxy-1-propyl-1H-pyrazole-4-carboxamides, the replacement of the 4-isopropylphenyl group with a 3-fluorophenyl, 4-methylphenyl, or 2-chlorophenyl moiety alters lipophilicity, hydrogen-bonding capability, and steric bulk in ways that are known to dictate permeability, metabolic stability, and target binding [1]. The specific ortho, meta, or para substitution pattern on the phenyl ring can redirect activity from antifungal to insecticidal pathways, or from one enzyme isoform to another, as demonstrated in pyrazole-4-carboxamide vs. pyrazole-5-carboxamide regioisomeric studies [2]. Therefore, substituting 1013765-47-3 with a ‘close analog’ risks acquiring a compound with divergent, unpredictable biological performance, undermining reproducibility in SAR campaigns or agrochemical screening programs.

Quantitative Differentiation Evidence for N-(4-isopropylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide Against Its Closest Analogs


Lipophilicity Advantage: XLogP3 Comparison with the 3-Fluorophenyl and 4-Methylphenyl Analogs

The 4-isopropylphenyl substitution in CAS 1013765-47-3 yields a computed XLogP3 of 4.2, which is 0.8–1.0 log units higher than the 3-fluorophenyl analog (XLogP3 ≈ 3.2–3.4) and 0.5–0.7 log units higher than the 4-methylphenyl analog (XLogP3 ≈ 3.6–3.8). This increased lipophilicity is within the optimal range for membrane permeability while avoiding the excessive logP values that can lead to poor solubility or promiscuous binding [1]. The data are derived from authoritative computed descriptors on PubChem for the target compound and estimated based on structural increments for the analogs [1].

Lipophilicity Physicochemical Property Drug Likeness

Topological Polar Surface Area (TPSA) and Its Impact on Blood-Brain Barrier Penetration Potential Relative to Hydrogen-Bond-Donor-Rich Analogs

The target compound has a TPSA of 56.2 Ų, which falls below the commonly cited threshold of 60–70 Ų for favorable blood-brain barrier (BBB) penetration [1]. In contrast, analogs containing an additional hydrogen-bond donor (e.g., a 4-carbamoylphenyl or 3-acetylphenyl substituent) increase TPSA beyond 70 Ų, potentially reducing CNS exposure [1]. This places CAS 1013765-47-3 in a privileged property space for CNS drug discovery programs where moderate BBB penetration is desired.

TPSA CNS Permeability Physicochemical Property

Rotatable Bond Count and Conformational Flexibility Versus the Constrained N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl) Analog

CAS 1013765-47-3 possesses 8 rotatable bonds, granting significant conformational freedom that can facilitate induced-fit binding to flexible target pockets [1]. A structurally similar analog, N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide (CAS 1013765-88-2), contains a fused dioxin ring that reduces rotatable bond count by approximately 2–3 bonds, restricting conformational sampling. In target classes where ligand flexibility is correlated with binding entropy and selectivity, the higher rotatable bond count of the target compound may translate into differential binding kinetics.

Conformational Flexibility Entropy Binding Affinity

Absence of Halogen Substituent and Its Implication for Metabolic Stability vs. the 2-Chlorophenyl and 3-Fluorophenyl Analogs

The 4-isopropylphenyl group in 1013765-47-3 lacks halogen substituents, unlike the 2-chlorophenyl (CAS 1013765-52-0) and 3-fluorophenyl (CAS 1013765-50-8) analogs. Halogenated phenyl rings are known substrates for cytochrome P450-mediated oxidative metabolism, potentially leading to reactive metabolite formation or faster clearance [1]. While no direct head-to-head metabolic stability data are publicly available for this compound series, the class-level inference is that the isopropylphenyl derivative may exhibit a distinct metabolic profile, making it a preferred choice when halogen-associated toxicity or metabolic instability is a concern.

Metabolic Stability Halogen Oxidative Metabolism

High-Value Application Scenarios for Procuring N-(4-isopropylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide


CNS Drug Discovery: Leveraging Optimal TPSA and Lipophilicity for Blood-Brain Barrier Penetration

With a TPSA of 56.2 Ų and XLogP3 of 4.2, CAS 1013765-47-3 resides in the physicochemical sweet spot for CNS drug candidates (TPSA < 70 Ų, 1 < logP < 5) [1]. Procurement of this compound is recommended for CNS-targeted screening libraries where brain penetration is required, as its profile is superior to more polar analogs that may fail to cross the BBB [2].

Succinate Dehydrogenase Inhibitor (SDHI) Agrochemical Development: A Non-Halogenated Lead Candidate

Pyrazole-4-carboxamides have demonstrated potent SDHI fungicidal activity, with optimized derivatives achieving EC50 values as low as 0.039 μg/mL against Rhizoctonia solani [2]. The 4-isopropylphenyl variant, free from halogen substituents, offers a differentiated toxicological and environmental profile for agrochemical lead optimization, potentially reducing persistence and off-target effects associated with halogenated SDHIs [2].

Kinase and Receptor Modulation: Biased Library Design for Conformational Flexibility

With 8 rotatable bonds, CAS 1013765-47-3 is particularly suitable for targets that undergo significant conformational changes upon ligand binding, such as kinases and GPCRs [1]. Its enhanced flexibility relative to constrained analogs (e.g., the dioxin-fused variant) makes it a valuable scaffold for exploring induced-fit binding mechanisms and achieving selectivity within promiscuous target families [1].

Metabolic Stability-Focused Lead Optimization: Avoiding Halogen-Related Clearance Issues

For programs prioritizing metabolic stability and reduced formation of reactive metabolites, the non-halogenated isopropylphenyl ring system provides a cleaner starting point than 2-chlorophenyl or 3-fluorophenyl variants [1]. This compound is well-suited for early-stage ADME screening where rapid metabolic degradation must be minimized without introducing structural alerts [1].

Quote Request

Request a Quote for N-(4-isopropylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.